SGC0946 (CAS: 1561178-17-3) is a highly potent, selective, and cell-permeable S-adenosylmethionine (SAM)-competitive inhibitor of the histone H3 lysine 79 (H3K79) methyltransferase DOT1L. Structurally optimized via a bromine substitution at the 7-position of the adenine ring, SGC0946 achieves sub-nanomolar biochemical potency (IC50 = 0.3 nM) [1]. For procurement and assay design, SGC0946 serves as a quantitative benchmark, offering >100-fold selectivity over other protein methyltransferases (PMTs) and reliable formulation characteristics, including high solubility in anhydrous DMSO (up to 100 mg/mL). These baseline properties make it an indispensable reagent for epigenetic research, mixed-lineage leukemia (MLL) modeling, and advanced stem cell reprogramming workflows .
When designing cellular assays or epigenetic screening panels, substituting SGC0946 with earlier-generation DOT1L inhibitors like EPZ004777 introduces significant performance and reproducibility risks. While both compounds target the SAM-binding pocket, EPZ004777 lacks the critical 7-bromo modification, resulting in weaker van der Waals interactions and a >10-fold drop in cellular potency [1]. Consequently, using EPZ004777 requires much higher dosing concentrations to achieve equivalent H3K79me2 suppression, which increases the risk of off-target toxicity and solvent (DMSO) artifacts in sensitive cell lines . Conversely, while the clinical-stage analog EPZ-5676 (pinometostat) offers improved in vivo pharmacokinetics, SGC0946 provides the established cellular permeability and binding kinetics required for in vitro mechanistic studies and chemically induced pluripotent stem cell (CiPSC) generation .
In comparative cellular assays measuring the reduction of H3K79 dimethylation (H3K79me2), SGC0946 demonstrates substantially greater potency compared to its predecessor, EPZ004777. In A431 cell lines, SGC0946 achieves an IC50 of 2.65 nM, whereas EPZ004777 requires 264 nM to achieve the same effect . Similarly, in MCF10A cells, SGC0946 exhibits an IC50 of 8.8 nM compared to 84 nM for EPZ004777 [1]. This enhancement in cellular efficacy is driven by optimized target engagement.
| Evidence Dimension | Cellular IC50 for H3K79me2 reduction (A431 cells) |
| Target Compound Data | SGC0946 (IC50 = 2.65 nM) |
| Comparator Or Baseline | EPZ004777 (IC50 = 264 nM) |
| Quantified Difference | ~100-fold greater cellular potency for SGC0946. |
| Conditions | Automated epifluorescence microscopy assessment of H3K79me2 levels in A431 cell culture. |
Allows researchers to use low nanomolar dosing, conserving compound inventory and minimizing solvent-induced cytotoxicity in sensitive cellular models.
The structural differentiation of SGC0946 lies in the substitution of a bromine atom at the 7-carbon position of the adenine ring. This modification significantly increases van der Waals interactions within the DOT1L catalytic pocket [1]. As a result, SGC0946 achieves a biochemical IC50 of 0.3 nM and a Kd of 0.06 nM in cell-free radioactive enzyme assays . In contrast, unbrominated analogs exhibit weaker target affinity, translating to less durable epigenetic suppression.
| Evidence Dimension | Biochemical DOT1L inhibition (IC50) |
| Target Compound Data | SGC0946 (IC50 = 0.3 nM, Kd = 0.06 nM) |
| Comparator Or Baseline | Unbrominated SAM-competitive baselines (e.g., EPZ004777, IC50 > 0.3 nM) |
| Quantified Difference | Sub-nanomolar target engagement driven by specific halogen bonding. |
| Conditions | Cell-free radioactive methyltransferase assay. |
Guarantees near-complete saturation of the DOT1L enzyme at low concentrations, ensuring highly reproducible assay baselines.
For epigenetic probes, absolute selectivity is required to prevent confounding data from parallel methylation pathways. SGC0946 has been rigorously profiled against a broad panel of epigenetic enzymes. It demonstrates >100-fold selectivity for DOT1L over other histone methyltransferases and is completely inactive against a panel of 12 other protein methyltransferases (PMTs) and DNA methyltransferase 1 (DNMT1) . This selectivity profile distinguishes it from generic S-adenosylhomocysteine (SAH) mimetics, which broadly inhibit multiple methyltransferases .
| Evidence Dimension | Epigenetic target selectivity |
| Target Compound Data | SGC0946 (Inactive against 12 PMTs and DNMT1; >100-fold DOT1L selectivity) |
| Comparator Or Baseline | Generic SAH mimetics (Pan-methyltransferase inhibition) |
| Quantified Difference | Complete functional isolation of the DOT1L pathway without off-target PMT inhibition. |
| Conditions | Broad-spectrum enzymatic profiling against recombinant PMT and DNMT panels. |
Eliminates the risk of false positives in phenotypic screens caused by unintended inhibition of off-target epigenetic regulators.
Beyond oncology, SGC0946 is a critical procurement item for regenerative medicine workflows. It is a validated component in small-molecule cocktails used to generate Chemically Induced Pluripotent Stem Cells (CiPSCs) from mouse embryonic fibroblasts (MEFs) . Its high solubility in DMSO (up to 100 mg/mL or 161.66 mM) allows for the preparation of highly concentrated stock solutions, minimizing the final solvent volume introduced into delicate stem cell cultures . Alternative inhibitors with poorer solubility profiles risk precipitating in culture media or causing DMSO-induced differentiation artifacts.
| Evidence Dimension | Stock solution concentration capacity (DMSO) |
| Target Compound Data | SGC0946 (Soluble up to 100 mg/mL) |
| Comparator Or Baseline | Poorly soluble chemical probes (Require high DMSO volumes) |
| Quantified Difference | Enables >1000x dilution factors for working concentrations, keeping DMSO well below the 0.1% cytotoxicity threshold. |
| Conditions | In vitro formulation for long-term (multi-day) stem cell culture media. |
Ensures stable, precipitate-free media formulation for long-term stem cell reprogramming protocols without solvent toxicity.
Because SGC0946 offers sub-nanomolar biochemical potency and absolute selectivity for DOT1L, it is a primary chemical probe for validating H3K79 methylation dependencies in MLL-AF9 translocated leukemia models. Its high cellular permeability allows for robust target engagement at low nanomolar doses, avoiding the off-target cytotoxicity associated with higher concentrations of earlier probes like EPZ004777[1].
SGC0946 is a highly validated component of small-molecule reprogramming cocktails used to convert somatic cells, such as mouse embryonic fibroblasts (MEFs), into CiPSCs. Its excellent DMSO solubility (up to 100 mg/mL) ensures that concentrated stock solutions can be used, keeping final solvent concentrations well below toxicity thresholds during the prolonged incubation periods required for cellular reprogramming.
Due to its well-characterized binding kinetics—specifically the enhanced van der Waals interactions provided by its 7-bromo adenine substitution—SGC0946 serves as a highly reliable positive control and reference standard in competitive binding assays and HTS campaigns aimed at discovering novel, non-nucleoside DOT1L inhibitors [2].